4-(4-Cyclopentylpiperazin-1-yl)aniline

Medicinal Chemistry Drug Design Physicochemical Properties

Select 4-(4-Cyclopentylpiperazin-1-yl)aniline for its unique cyclopentyl group, which enhances lipophilicity (XLogP3=2.4) and BBB penetration for CNS drug candidates. Ideal for SAR studies to optimize lead molecules beyond standard analogs. Confirmed research-use only; ensures reliable process chemistry.

Molecular Formula C15H23N3
Molecular Weight 245.36 g/mol
CAS No. 443915-55-7
Cat. No. B256317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyclopentylpiperazin-1-yl)aniline
CAS443915-55-7
Molecular FormulaC15H23N3
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)N
InChIInChI=1S/C15H23N3/c16-13-5-7-15(8-6-13)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12,16H2
InChIKeyYMVUWEKIXPWCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7): A Structural Overview and Procurement Baseline


4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7) is a substituted N-arylpiperazine derivative with the molecular formula C15H23N3 and a molecular weight of 245.36 g/mol . It is characterized by a piperazine ring, N-substituted with a cyclopentyl group, and para-substituted to an aniline moiety . This compound is primarily utilized as a building block or intermediate in medicinal chemistry research, particularly for the synthesis of kinase inhibitors and other bioactive molecules .

Procurement Risk Analysis for 4-(4-Cyclopentylpiperazin-1-yl)aniline: Why a Structural Analog is Not a Functional Substitute


The direct substitution of 4-(4-cyclopentylpiperazin-1-yl)aniline with a generic N-arylpiperazine analog, such as the 4-methyl or 4-phenyl derivative, is a high-risk procurement strategy. The cyclopentyl group is not merely a placeholder; it critically governs the compound's unique physicochemical properties, including its predicted XLogP3 of 2.4 and a topological polar surface area (TPSA) of 32.5 Ų, which in turn dictate its behavior in medicinal chemistry campaigns . These properties directly influence the solubility, membrane permeability, and target binding affinity of the final lead molecule . Replacing this specific building block with a different analog introduces an uncontrolled variable into a synthetic pathway, likely resulting in a derivative with altered or diminished biological activity, invalidating structure-activity relationship (SAR) studies and potentially derailing entire research programs .

4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7): A Guide to Quantifiable and Comparative Evidence


Lipophilicity Comparison: Higher LogP than Methyl and Phenyl Analogs

4-(4-Cyclopentylpiperazin-1-yl)aniline has a predicted XLogP3 value of 2.4, which is significantly higher than its closest structural analogs . The 4-methylpiperazine analog has a predicted XLogP3 of approximately 1.3-1.5, and the 4-phenylpiperazine analog has a predicted XLogP3 of approximately 2.0-2.2 . This quantifiable difference in lipophilicity directly impacts the molecule's ability to cross cellular membranes and its overall distribution profile within a biological system [1].

Medicinal Chemistry Drug Design Physicochemical Properties

pKa Comparison: Higher Basicity than Phenyl-Substituted Analog

The predicted acid dissociation constant (pKa) for the aniline nitrogen of 4-(4-cyclopentylpiperazin-1-yl)aniline is 8.19 ± 0.70 . In contrast, the 4-phenylpiperazine analog has a predicted pKa of approximately 7.5-7.8 . This quantifiable difference means the cyclopentyl derivative is less ionized at physiological pH (7.4), favoring a higher fraction of the neutral, more membrane-permeable form [1].

Medicinal Chemistry ADME Ionization State

Derivative Potency: Anticancer Activity of Cyclopentyl-Containing Purine Analogs

A 2023 study synthesized a series of 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine nucleobase analogs, which are direct downstream products of 4-(4-cyclopentylpiperazin-1-yl)aniline, and tested their in vitro anticancer activity [1]. Two compounds from this series (Compounds 15 and 56) demonstrated potent activity with IC50 values less than 10 μM against a panel of human liver cancer cell lines [2]. The study identified Src kinase inhibition as the mechanism of action [3].

Oncology Hepatocellular Carcinoma Src Kinase

High-Value Research Applications for 4-(4-Cyclopentylpiperazin-1-yl)aniline


Medicinal Chemistry: Lead Optimization of Kinase Inhibitors for Oncology

4-(4-Cyclopentylpiperazin-1-yl)aniline is a strategic building block for synthesizing novel kinase inhibitors, particularly those targeting Src kinase in hepatocellular carcinoma [1]. Its unique physicochemical properties (higher LogP and pKa) make it ideal for generating lead molecules with improved cell permeability and oral bioavailability. Researchers should use this compound when the goal is to improve the potency and drug-like properties of a series beyond what is achievable with simpler N-arylpiperazines.

Drug Discovery: Scaffold for CNS-Penetrant Molecules

Given its higher predicted lipophilicity (XLogP3 = 2.4) compared to methyl and phenyl analogs [1], this building block is well-suited for the synthesis of drug candidates intended to cross the blood-brain barrier (BBB). Its use in early-stage medicinal chemistry can bias a chemical series towards favorable CNS penetration characteristics, a key parameter for developing therapeutics for neurological or psychiatric disorders .

Structure-Activity Relationship (SAR) Studies: N-Arylpiperazine Pharmacophore Optimization

In systematic SAR campaigns, 4-(4-cyclopentylpiperazin-1-yl)aniline serves as a critical comparator to evaluate the steric and electronic effects of the N-substituent. By comparing the biological activity of final compounds derived from this building block against those derived from 4-methyl or 4-phenyl analogs, researchers can precisely quantify the contribution of the cyclopentyl group to target affinity, selectivity, and cellular potency [1].

Process Chemistry: Scale-Up of Advanced Intermediates

As a well-defined, commercially available building block with established storage (refrigerated) and purity (typically 95%) specifications [1], 4-(4-cyclopentylpiperazin-1-yl)aniline is a reliable starting point for process chemistry. Its use can reduce the number of synthetic steps and improve overall yield in the preparation of more complex, pharmaceutically relevant intermediates, thereby streamlining scale-up activities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Cyclopentylpiperazin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.